![molecular formula C11H12N2O3 B029612 5-Hydroxytryptophan CAS No. 56-69-9](/img/structure/B29612.png)
5-Hydroxytryptophan
Overview
Description
5-Hydroxytryptophan is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is found in the seeds of the African plant Griffonia simplicifolia. This compound plays a crucial role in the regulation of mood, sleep, and appetite by increasing serotonin levels in the brain .
Mechanism of Action
Target of Action
5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonergic system in the brain . It serves as a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, sleep, and appetite .
Mode of Action
5-HTP works by increasing the production of serotonin in the brain . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic amino acid decarboxylase .
Biochemical Pathways
The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is the rate-limiting step in serotonin synthesis . 5-HTP is then rapidly decarboxylated to become serotonin . Studies show that only a minor fraction of tryptophan is utilized for serotonin synthesis whereas a larger fraction of the tryptophan pool enters the kynurenic pathway .
Pharmacokinetics
The pharmacokinetics of 5-HTP is characterized by rapid absorption and elimination . This rapid absorption can cause a rapid onset of adverse events, and the rapid elimination can cause fluctuating exposure . Slow-release delivery of 5-htp can enhance its pharmacological properties by maintaining plasma 5-htp levels within the range enhancing brain serotonin function .
Result of Action
The increase in serotonin levels in the brain due to 5-HTP supplementation can have several effects. It may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . Clinical pilot trials suggest that 5-HTP can augment the antidepressant efficacy of serotonin reuptake inhibitors .
Action Environment
The action of 5-HTP can be influenced by various environmental factors. For example, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . This process is inhibited upon pH reduction .
Biochemical Analysis
Biochemical Properties
5-Hydroxytryptophan is involved in various biochemical reactions. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . It interacts with enzymes such as tryptophan hydroxylase (TPH), which is a rate-limiting step in the synthesis of serotonin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing serotonin levels in the brain, which may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to serotonin. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase . It exerts its effects at the molecular level by increasing serotonin levels, which can bind to serotonin receptors and influence various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is well-absorbed from an oral dose, with about 70 percent ending up in the bloodstream . Over time, it can influence serotonin synthesis and have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Studies have shown that elevated dietary this compound has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis. It is first hydroxylated to this compound by tryptophan hydroxylase, which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin . This pathway involves interactions with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can cross the blood-brain barrier, making it more effective at increasing serotonin levels in the brain compared to tryptophan alone . It is also absorbed into blood, enterochromaffin cells, platelets and intestinal mucosal epithelial cells facilitated by serotonin transporter .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it is converted to serotonin . It can also be found in the chloroplast after being converted to 5-methoxytryptamine by ASMT (or together with COMT) and then acetylated by SNAT to produce melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophan can be synthesized through several methods:
Chemical Synthesis: This involves the hydroxylation of tryptophan using tryptophan hydroxylase, an enzyme that requires tetrahydrobiopterin as a cofactor.
Microbial Fermentation: Genetically engineered strains of Escherichia coli can be used to produce this compound from glucose.
Industrial Production Methods:
Natural Extraction: The primary commercial method involves extracting this compound from the seeds of Griffonia simplicifolia.
Microbial Fermentation: Advances in metabolic engineering have enabled the efficient production of this compound using microbial fermentation, making it a viable alternative to natural extraction.
Chemical Reactions Analysis
5-Hydroxytryptophan undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 5-hydroxyindole, pyruvate, and ammonia.
Decarboxylation: This reaction, catalyzed by aromatic-L-amino-acid decarboxylase, converts this compound to serotonin.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Decarboxylation: Requires the enzyme aromatic-L-amino-acid decarboxylase and vitamin B6 as a cofactor.
Major Products:
Serotonin: The primary product formed from the decarboxylation of this compound.
5-Hydroxyindole: A product of the oxidation of this compound.
Scientific Research Applications
Neuropsychiatric Applications
Depression Treatment
5-HTP has been studied extensively as a potential treatment for depression. Research indicates that it can significantly reduce depressive symptoms when compared to placebo treatments. A systematic review highlighted that 5-HTP and tryptophan were effective alternatives to traditional antidepressants, although they may cause side effects such as dizziness and gastrointestinal issues .
Case Study: Efficacy in Depression
A randomized controlled trial demonstrated that participants receiving 5-HTP showed a marked improvement in depression scales compared to those on placebo. The study emphasized the need for more extensive trials to validate these findings and assess long-term safety .
Study | Participants | Treatment | Outcome |
---|---|---|---|
Adults with unipolar depression | 5-HTP vs. placebo | Significant reduction in depressive symptoms |
Gut Microbiota Modulation
Recent studies have explored the impact of 5-HTP on gut microbiota, particularly its role in the "microbiota-gut-brain axis." A study on mice revealed that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors, suggesting its potential use in treating metabolic disorders linked to mental health .
Case Study: Gut Microbiome Restoration
In a controlled experiment, mice treated with 5-HTP exhibited significant improvements in gut microbial diversity and reductions in depressive symptoms. This suggests that 5-HTP may help regulate gut health, which is increasingly recognized as crucial for mental well-being .
Study | Model | Treatment | Findings |
---|---|---|---|
Mice with depression-like behaviors | Oral 5-HTP | Restored gut microbiota diversity |
Athletic Performance Enhancement
5-HTP has also been investigated for its potential benefits in athletic performance and recovery. A study conducted among athletes indicated that supplementation with 5-HTP could enhance physical performance during endurance activities by improving mood and reducing perceived exertion .
Case Study: Athletic Performance
In a double-blind study, athletes who ingested 5-HTP before endurance tests reported lower fatigue levels and improved performance metrics compared to those receiving a placebo .
Study | Participants | Intervention | Performance Metrics |
---|---|---|---|
Endurance athletes | 5-HTP supplementation | Improved endurance performance |
Other Clinical Applications
Beyond depression and athletic performance, 5-HTP has shown promise in treating various conditions such as insomnia, fibromyalgia, chronic headaches, and obesity. Its ability to increase serotonin levels is believed to contribute to these therapeutic effects.
Case Study: Fibromyalgia Management
A clinical trial involving fibromyalgia patients found that those treated with 5-HTP experienced significant reductions in pain and improved sleep quality compared to the control group .
Comparison with Similar Compounds
Tryptophan: The amino acid precursor to 5-Hydroxytryptophan.
Serotonin: The neurotransmitter produced from this compound.
Biological Activity
5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and chemical precursor to serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This article explores the biological activity of 5-HTP, focusing on its physiological effects, therapeutic applications, and relevant research findings.
5-HTP is synthesized from the essential amino acid tryptophan through the action of the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2. This conversion is the rate-limiting step in the biosynthesis of serotonin. Following its synthesis, 5-HTP is decarboxylated to produce serotonin, which can further be converted into melatonin .
2. Physiological Effects
The physiological effects of 5-HTP are diverse, impacting several systems in the body:
- Mood Regulation : 5-HTP has been extensively studied for its antidepressant properties. Clinical trials have shown that it can significantly reduce symptoms of depression, particularly in patients with conditions like Parkinson's disease .
- Sleep Disorders : As a precursor to melatonin, 5-HTP may improve sleep quality and help regulate sleep patterns .
- Appetite Control : Some studies suggest that 5-HTP can aid in weight loss by promoting satiety and reducing food intake .
- Neurological Disorders : Research indicates potential benefits for conditions such as anxiety, myoclonus, and fibromyalgia .
3. Clinical Studies and Findings
Several clinical studies have investigated the efficacy of 5-HTP in treating various conditions:
Table 1: Summary of Clinical Studies on 5-HTP
Case Study Analysis
A systematic review conducted by researchers included thirteen studies focusing on the antidepressant effects of 5-HTP. The meta-analysis revealed a remission rate of approximately 65%, indicating a significant potential for treating depression. However, variability in study design and patient characteristics highlighted the need for more rigorous research protocols .
4. Safety and Side Effects
While generally considered safe when used appropriately, 5-HTP can cause side effects such as nausea, diarrhea, dizziness, and gastrointestinal discomfort. Serious adverse effects like serotonin syndrome may occur, particularly when combined with other serotonergic medications .
Table 2: Reported Side Effects of 5-HTP
Side Effect | Frequency |
---|---|
Nausea | Common |
Diarrhea | Common |
Dizziness | Common |
Serotonin Syndrome | Rare |
5.
The biological activity of this compound underscores its potential as a therapeutic agent for mood disorders and other health conditions. While evidence supports its efficacy in reducing depressive symptoms and improving sleep quality, further research is necessary to establish standardized treatment protocols and assess long-term safety.
Properties
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859863 | |
Record name | (+/-)-5-Hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C | |
Record name | 5-HYDROXYTRYPTOPHAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ... | |
Record name | 5-HYDROXYTRYPTOPHAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute rods or needles from ethanol | |
CAS No. |
56-69-9, 114-03-4 | |
Record name | (±)-5-Hydroxytryptophan | |
Source | CAS Common Chemistry | |
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Record name | 5-Hydroxytryptophan | |
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Record name | 5-hydroxytryptophan | |
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Record name | Tryptophan, 5-hydroxy- | |
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Record name | (+/-)-5-Hydroxytryptophan | |
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Record name | 5-hydroxytryptophan | |
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Record name | 5-hydroxy-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672 | |
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Record name | 5-HYDROXYTRYPTOPHAN, DL- | |
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Record name | 5-HYDROXYTRYPTOPHAN | |
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Melting Point |
298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/ | |
Record name | 5-HYDROXYTRYPTOPHAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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